molecular formula C15H12N2O3S B12025141 1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12025141
M. Wt: 300.3 g/mol
InChI Key: LBXKNBVBBLPEOT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-methoxyphenylhydrazine with thiophene-2-carboxylic acid in the presence of a cyclizing agent. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group and thiophene ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(furan-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-Methoxyphenyl)-3-(pyridin-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H12N2O3S/c1-20-13-6-3-2-5-11(13)17-12(15(18)19)9-10(16-17)14-7-4-8-21-14/h2-9H,1H3,(H,18,19)

InChI Key

LBXKNBVBBLPEOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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